molecular formula C8H5Cl2F3 B1388499 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-16-6

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1388499
M. Wt: 229.02 g/mol
InChI Key: TXZNHPZUQSPIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5Cl2F3 and a molecular weight of 229.03 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene consists of a benzene ring with two chlorine atoms and a trifluoroethyl group attached to it .

Scientific Research Applications

Use in Synthesis of Trifluoromethylpyridines

Field

Chemistry and Agrochemicals

Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Method of Application

The synthesis of TFMP involves a chlorine/fluorine exchange using trichloromethylpyridine . 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Results

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Use in Synthesis of 1,3,4-thiadiazole Derivatives

Field

Chemistry and Pharmaceuticals

Application

Derivatives of 1,3,4-thiadiazole, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc .

Method of Application

The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

Results

A new derivative of 1,3,4-thiadiazole was obtained in 84% yield, and its structure was confirmed by 1H and 13C NMR spectroscopy data . Molecular docking studies were carried out with the structure of the resulting compound and dihydrofolate reductase (DHFR) in the AutoDock Vina program . The resulting compound is a potential inhibitor of DHFR and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

Use as a Precursor to 1,2-Dichloro-4-nitrobenzene

Application

“1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene” is mainly used as a precursor to 1,2-dichloro-4-nitrobenzene, an intermediate in the synthesis of agrochemicals .

Method of Application

The synthesis of 1,2-dichloro-4-nitrobenzene involves a series of chemical reactions, starting with the chlorination of benzene .

Results

The resulting 1,2-dichloro-4-nitrobenzene is a key intermediate in the production of various agrochemicals .

Use in the Production of Industrial Chemicals

Field

Industrial Chemistry

Application

Dichlorodifluoroethylene, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, is used as an intermediate or precursor in the production of other industrial chemicals .

Method of Application

The production of dichlorodifluoroethylene involves a series of chemical reactions, including fractional melting and fractional distillation .

Results

The resulting dichlorodifluoroethylene is used in various industrial applications, including as a refrigerant and in the production of other chemicals .

Safety And Hazards

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZNHPZUQSPIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256325
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

CAS RN

1099597-16-6
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com

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